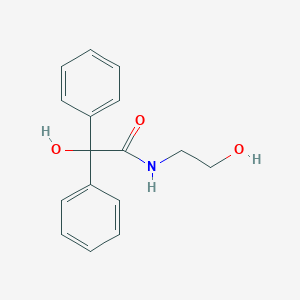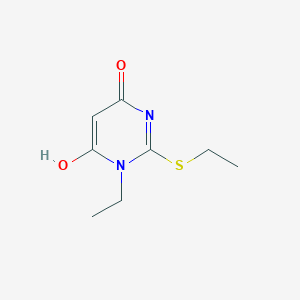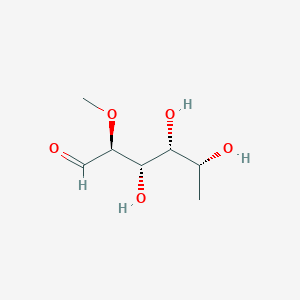
6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine, also known as CPQA, is a synthetic compound that has been widely used in scientific research. It belongs to the quinazoline family of compounds and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine involves the inhibition of protein kinases. Specifically, 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine binds to the ATP-binding site of protein kinases and prevents them from phosphorylating their substrates. This leads to the inhibition of downstream signaling pathways and ultimately affects cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine has also been shown to affect the cardiovascular system by reducing blood pressure and improving endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine in lab experiments is its specificity for protein kinases. This allows researchers to study the role of specific protein kinases in various biological processes. Additionally, 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine is a fluorescent probe, which allows for visualization of protein-protein interactions in cells. However, one limitation of 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine. One direction is to study the role of specific protein kinases in cancer and other diseases using 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine as a tool. Another direction is to develop more water-soluble derivatives of 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine to improve its usability in lab experiments. Additionally, 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine could be used in combination with other compounds to develop more effective therapies for cancer and other diseases.
Synthesemethoden
The synthesis of 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine is a multistep process that involves the reaction of 2-aminopyridine with 6-chloro-4-quinazolinone in the presence of a base. The resulting intermediate is then subjected to a series of reactions to yield the final product. The purity of the final product can be determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of protein kinases, which are enzymes that play important roles in cell signaling pathways. 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine has been used to study the role of protein kinases in cancer, inflammation, and other diseases. Additionally, 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine has been used as a fluorescent probe to study protein-protein interactions in cells.
Eigenschaften
Produktname |
6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine |
|---|---|
Molekularformel |
C13H9ClN4 |
Molekulargewicht |
256.69 g/mol |
IUPAC-Name |
6-chloro-2-pyridin-2-ylquinazolin-4-amine |
InChI |
InChI=1S/C13H9ClN4/c14-8-4-5-10-9(7-8)12(15)18-13(17-10)11-3-1-2-6-16-11/h1-7H,(H2,15,17,18) |
InChI-Schlüssel |
CONSCMQJHXHYRT-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B231362.png)
![5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile](/img/structure/B231365.png)
![[3.2.1]Propellane](/img/structure/B231374.png)

![2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine](/img/structure/B231389.png)



![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)


![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)